6-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine
CAS No.: 1040654-28-1
Cat. No.: VC11944380
Molecular Formula: C19H18ClN3O3S
Molecular Weight: 403.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040654-28-1 |
|---|---|
| Molecular Formula | C19H18ClN3O3S |
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | 6-[(4-chlorophenyl)methylsulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine |
| Standard InChI | InChI=1S/C19H18ClN3O3S/c1-26-17-5-3-2-4-15(17)12-21-18-10-11-19(23-22-18)27(24,25)13-14-6-8-16(20)9-7-14/h2-11H,12-13H2,1H3,(H,21,22) |
| Standard InChI Key | FVBASUGSRRBSJT-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
| Canonical SMILES | COC1=CC=CC=C1CNC2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Introduction
6-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine is a complex organic compound that combines a pyridazine ring with a methanesulfonyl group and a chlorophenyl moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of drugs with specific biological activities.
Synthesis Methods
The synthesis of 6-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine typically involves several steps:
-
Preparation of Intermediates: The synthesis may start with the preparation of (4-chlorophenyl)methanesulfonyl chloride, which can be reacted with a pyridazine derivative under basic conditions.
-
Attachment of the 2-Methoxyphenylmethyl Group: The pyridazine derivative is then reacted with a 2-methoxyphenylmethylamine or its equivalent to form the final product.
Potential Applications
This compound may exhibit biological activities due to its structural features, which could be beneficial in various therapeutic areas:
-
Antimicrobial Activity: Sulfonamides are known for their antimicrobial properties, and the incorporation of a pyridazine ring may enhance these effects.
-
Anticancer Activity: The presence of a chlorophenyl group and a methanesulfonyl group could contribute to potential anticancer properties by interacting with specific molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume